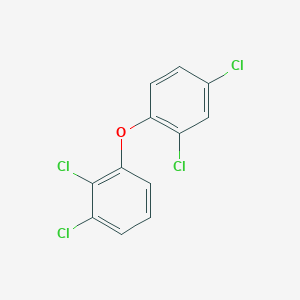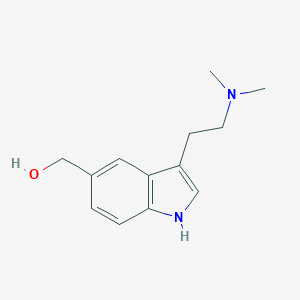
5-Hydroxymethyl-N,N-dimethyltryptamine
Descripción general
Descripción
5-Hydroxymethyl-N,N-dimethyltryptamine, also known as 5-MeO-DMT, is a naturally occurring tryptamine . It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with the highest affinity for the 5-HT1A subtype . The subjective effects following 5-MeO-DMT administration include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution .
Synthesis Analysis
The synthesis of 5-MeO-DMT involves the formation of tryptamine (TA) via the enzyme aromatic L-amino acid decarboxylase (AADC), followed by its N, N-dimethylation . The analysis of the final product includes differential scanning calorimetry, thermogravimetric analysis, gas chromatography-mass spectrometry (GC-MS), 1 H and 13 C nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, residual solvent analysis by GC headspace sampling, X-ray powder diffraction analysis, and residual lithium analysis by inductively coupled plasma-mass spectrometry .
Molecular Structure Analysis
The molecular formula of 5-MeO-DMT is C13H18N2O . The InChI string is InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 . The canonical SMILES string is CN©CCC1=CNC2=C1C=C(C=C2)CO .
Chemical Reactions Analysis
5-MeO-DMT is primarily a nonselective serotonin (5-HT) receptor agonist . It undergoes O-demethylation by polymorphic cytochrome P450 2D6 (CYP2D6) .
Physical And Chemical Properties Analysis
The molecular weight of 5-MeO-DMT is 218.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The topological polar surface area is 39.3 Ų .
Aplicaciones Científicas De Investigación
Proteomic Differences Induced by 5-MeO-DMT
Research using human cerebral organoids has provided the first insight into molecular alterations caused by 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Shotgun mass spectrometry revealed 934 differentially expressed proteins in organoids treated with 5-MeO-DMT, highlighting its anti-inflammatory actions and modulatory effects on proteins associated with long-term potentiation and the formation of dendritic spines. This suggests 5-MeO-DMT's potential influence on cellular protrusion formation, microtubule dynamics, and cytoskeletal reorganization, offering avenues for understanding its impact on human brain metabolism (Dakić et al., 2017).
Neuroendocrine and Immunological Effects
A study examining the effects of vaporized synthetic 5-MeO-DMT on salivary biomarkers and psychological outcomes found significant increases in cortisol levels and decreases in IL-6 concentrations, suggesting that 5-MeO-DMT affects stress biomarkers and immune response. This research indicates the substance's potential for improving affect and non-judgment, highlighting its implications for mental health treatments (Uthaug et al., 2019).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of 5-MeO-DMT have been explored to understand its physiological and behavioral effects better. Studies have developed methods for determining potentially hallucinogenic N-dimethylated indoleamines in human urine, contributing to our understanding of 5-MeO-DMT's presence and role in the body (Forsström et al., 2001).
Potential Therapeutic Applications
5-MeO-DMT's rapid onset and short duration of action make it an interesting candidate for therapeutic use, with studies indicating its ability to induce profound alterations in consciousness, including mystical experiences. These properties suggest potential benefits for mental health, warranting further clinical exploration (Davis et al., 2018).
Safety And Hazards
Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . There were no serious adverse events, no observed effects on nasal mucosa, and no clinically relevant changes in vital signs, ECG, telemetry, or laboratory safety tests in a clinical trial .
Direcciones Futuras
Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . A range of biotech companies has shown an interest in the development of 5-MeO-DMT formulations for a range of medical indications, most notably depression . Fundamental research will be needed to increase understanding of the neurophysiological and neural mechanisms that contribute to the potential clinical effects of 5-MeO-DMT and its sustainability and dissemination over time .
Propiedades
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISRIZCNFDUGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437533 | |
| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-N,N-dimethyltryptamine | |
CAS RN |
334981-08-7 | |
| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

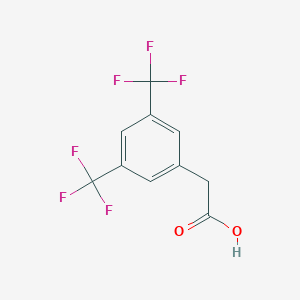
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
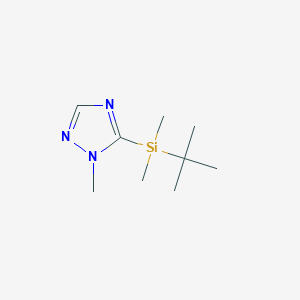
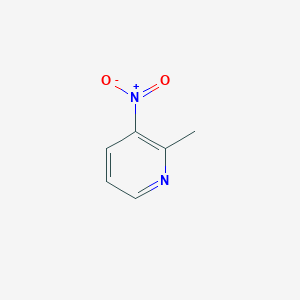
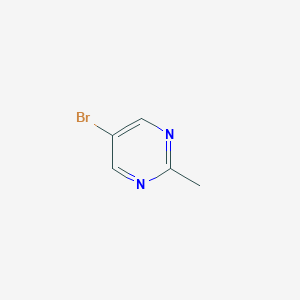
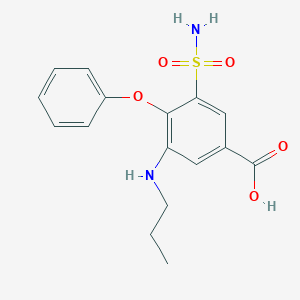
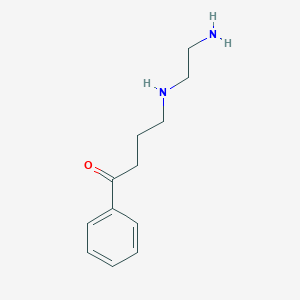
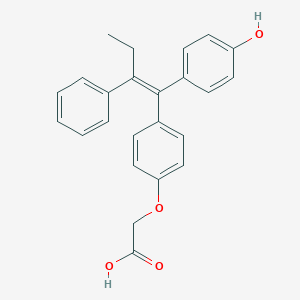
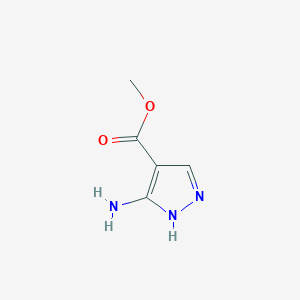
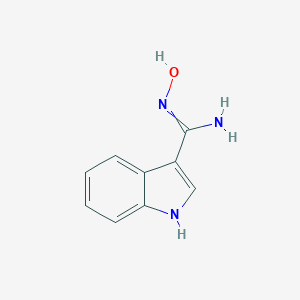
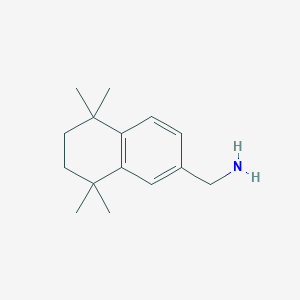
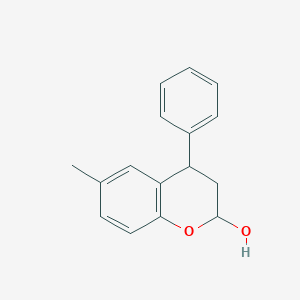
![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)
